N-[(Z)-1-thiophen-2-ylethylideneamino]benzenesulfonamide
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Overview
Description
N-[(Z)-1-thiophen-2-ylethylideneamino]benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse pharmacological activities, including antimicrobial and anticancer properties . The structure of this compound includes a thiophene ring, which is a sulfur-containing heterocycle, and a benzenesulfonamide moiety, which is known for its role in various biological activities .
Preparation Methods
The synthesis of N-[(Z)-1-thiophen-2-ylethylideneamino]benzenesulfonamide typically involves the reaction of thiophene-2-carbaldehyde with benzenesulfonamide under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is then heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-[(Z)-1-thiophen-2-ylethylideneamino]benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial strains . In medicine, it has been investigated for its anticancer properties, particularly its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors .
Mechanism of Action
The mechanism of action of N-[(Z)-1-thiophen-2-ylethylideneamino]benzenesulfonamide involves its interaction with specific molecular targets . One of the primary targets is carbonic anhydrase IX, an enzyme involved in maintaining pH balance in cells . By inhibiting this enzyme, the compound can disrupt the pH balance in tumor cells, leading to cell death . Additionally, the compound may interact with other enzymes and proteins, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-[(Z)-1-thiophen-2-ylethylideneamino]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as sulfamethoxazole and sulfadiazine . While these compounds also exhibit antimicrobial properties, this compound is unique in its ability to inhibit carbonic anhydrase IX . This makes it particularly valuable in the treatment of certain cancers . Other similar compounds include N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides, which have been studied for their anti-inflammatory properties .
Properties
IUPAC Name |
N-[(Z)-1-thiophen-2-ylethylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-10(12-8-5-9-17-12)13-14-18(15,16)11-6-3-2-4-7-11/h2-9,14H,1H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAVEJBBTXOGJV-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NS(=O)(=O)C1=CC=CC=C1)/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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